molecular formula C27H18F9O3Si B13781509 Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon CAS No. 6947-93-9

Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon

Cat. No.: B13781509
CAS No.: 6947-93-9
M. Wt: 589.5 g/mol
InChI Key: FSMCHLJQESOTLY-UHFFFAOYSA-N
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Description

Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is a silicon-centered organometallic compound featuring three 2-oxo-2-(3-trifluoromethylphenyl)ethyl substituents. The silicon atom at the core distinguishes it from carbon-based analogs, influencing steric bulk, thermal stability, and electronic characteristics.

Properties

CAS No.

6947-93-9

Molecular Formula

C27H18F9O3Si

Molecular Weight

589.5 g/mol

InChI

InChI=1S/C27H18F9O3Si/c28-25(29,30)19-7-1-4-16(10-19)22(37)13-40(14-23(38)17-5-2-8-20(11-17)26(31,32)33)15-24(39)18-6-3-9-21(12-18)27(34,35)36/h1-12H,13-15H2

InChI Key

FSMCHLJQESOTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C[Si](CC(=O)C2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl Intermediate

The key intermediate, 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl, can be synthesized by methods involving:

  • Functional group transformations on aromatic aldehydes or alcohols : For example, oxidation of the corresponding 3-(trifluoromethyl)benzyl alcohol to the aldehyde using Dess-Martin periodinane or other oxidation agents is a common approach. This aldehyde is then subjected to further reactions to introduce the oxo-ethyl functionality.

  • Reductive amination or condensation reactions : The formation of the 2-oxo-2-arylethyl structure can be achieved by reductive amination of the aldehyde with suitable amines in the presence of mild reducing agents such as sodium cyanoborohydride in methanol and acidic conditions (e.g., acetic acid).

  • Use of base-catalyzed reactions in polar solvents : Some steps may involve reactions in solvents like dichloromethane or ethanol with Bronsted acids or bases (e.g., trifluoroacetic acid or triethylamine) to facilitate functional group conversions or protection/deprotection steps.

Attachment to Silicon Center

The formation of the tris-substituted silicon compound involves the coordination of three 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl ligands to a silicon atom. This can be achieved by:

General Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Oxidation of 3-(trifluoromethyl)benzyl alcohol to aldehyde Dess-Martin periodinane or other oxidants 3-(trifluoromethyl)benzaldehyde
2 Reductive amination or condensation Sodium cyanoborohydride, methanol, acetic acid Formation of 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl intermediate
3 Functional group protection/deprotection MOMCl, triethylamine, trifluoroacetic acid, solvents like dichloromethane or ethanol Protected intermediates for further reactions
4 Coordination to silicon center Silicon halide or alkoxysilane, inert solvent, reflux or room temperature Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon
5 Final purification Chromatography or recrystallization Pure target compound

Notes on Reaction Conditions and Variations

  • The reductive amination step is sensitive to temperature (0°C to room temperature) and requires mild reducing agents to avoid over-reduction.

  • The use of Bronsted acids or bases in polar solvents facilitates protection and deprotection steps critical for multi-step synthesis.

  • Silicon-centered reactions require inert atmosphere and dry solvents to prevent hydrolysis or side reactions.

  • Alternative synthetic routes may involve functional group interconversions on pre-assembled analogs, leveraging known literature procedures.

Chemical Reactions Analysis

Reactivity of the Ketone Groups

The ketone functional groups are critical to the compound’s reactivity:

Nucleophilic Additions

  • Grignard or Organometallic Reagents : The electron-withdrawing CF₃ group activates the ketone carbonyl toward nucleophilic attack. For example, Grignard reagents (e.g., RMgX) could add to the carbonyl, forming tertiary alcohols .

  • Hydride Reductions : Reduction with NaBH₄ or LiAlH₄ would yield secondary alcohols, though steric hindrance from the bulky substituents may slow kinetics .

Condensation Reactions

  • Imine Formation : Reaction with primary amines (e.g., NH₂R) under dehydrating conditions could produce imines, though the CF₃ group’s electron-withdrawing nature may reduce nucleophilicity of the resulting enamine .

[2+2] Cycloadditions

  • Computational studies on analogous thiophosphonium systems suggest that electron-deficient ketones can participate in [2+2] cycloadditions with alkynes under thermal activation (120°C) . For example:

    Si CO Ar +HC CRΔSi C O Ar CH CR CH \text{Si CO Ar }+\text{HC CR}\xrightarrow{\Delta}\text{Si C O Ar CH CR CH }

    Key Factors :

    • Electron-deficient alkynes (e.g., ethoxyacetylene) react faster than electron-rich variants .

    • Thermodynamic stabilization of the closed-form cycloadducts is favored .

Electrocyclic Ring-Opening

  • Heavy-atom π-bonds (e.g., Si–C) in the cycloadducts may undergo electrocyclic ring-opening under UV light, forming conjugated α,β-unsaturated ketones .

Hydrolysis

  • The Si–C bonds are susceptible to hydrolysis under acidic or basic conditions, potentially yielding silanols (Si–OH) and releasing ketone fragments :

    Si CH CO Ar +3H OSi OH +3CH CO Ar\text{Si CH CO Ar }+3\text{H O}\rightarrow \text{Si OH }+3\text{CH CO Ar}

Coordination Chemistry

  • The lone pairs on the carbonyl oxygen atoms may enable coordination to Lewis acids (e.g., Cu(I), BF₃) . For example, Cu(I)-mediated click chemistry could occur if alkyne or azide moieties are introduced .

Electronic Effects of the CF₃ Group

  • The 3-(trifluoromethyl)phenyl group significantly polarizes the ketone carbonyl, increasing electrophilicity and enhancing reactivity toward nucleophiles .

  • Substituent Tolerance : Modifications at the 3-position of the phenyl ring (e.g., halogens, CF₃) are well-tolerated and can fine-tune electronic properties .

Comparative Reaction Data for Analogous Systems

Reaction TypeSubstrateConditionsYield/OutcomeSource
[2+2] CycloadditionThiophosphonium + Phenylacetylene120°C, fluorobenzeneQuantitative yield
Nucleophilic Addition (Grignard)4-(2-Oxo-2-(3-CF₃-Ph)ethyl)benzonitrileRMgX, THF, 0°C70–85%
Reduction (NaBH₄)CF₃-substituted ketonesMeOH, RTPartial conversion

Challenges and Limitations

  • Steric Hindrance : Bulky substituents around silicon may limit access to the carbonyl groups, reducing reaction rates .

  • Stability : The compound’s moisture sensitivity (inferred from thiophosphonium analogs) necessitates anhydrous conditions for reactions .

Scientific Research Applications

Materials Science

Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is utilized in the synthesis of advanced materials, particularly in the development of coatings and polymers. The trifluoromethyl group enhances the compound's hydrophobicity and chemical inertness, making it suitable for applications requiring resistance to moisture and chemical degradation.

Key Applications:

  • Coatings: The compound is used in formulating protective coatings that exhibit excellent water repellency and durability. These coatings are beneficial in industrial applications where surfaces are exposed to harsh chemicals and environmental conditions.
  • Adhesives: Its properties contribute to the formulation of adhesives that maintain strength and stability under extreme conditions, making them ideal for use in construction and automotive industries.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active compounds. The presence of the trifluoromethyl group can enhance the pharmacokinetic properties of drugs, potentially improving their efficacy.

Case Studies:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The trifluoromethyl group may play a crucial role in modulating biological activity.
  • Antiviral Compounds: There is ongoing investigation into its derivatives as potential antiviral agents, with studies suggesting that modifications can lead to enhanced activity against viral infections.

Environmental Science

This compound has applications in environmental science, particularly in the development of materials that can mitigate pollution.

Applications:

  • Adsorbents for Water Treatment: The compound's unique chemical structure allows it to be used in creating adsorbents that effectively remove contaminants from water sources.
  • Fluorinated Compounds Management: Its role in synthesizing fluorinated compounds can aid in developing strategies for managing perfluoroalkyl substances (PFAS), which are persistent environmental pollutants.

Data Table: Properties and Applications

PropertyDescriptionApplication Area
HydrophobicityHigh resistance to waterCoatings, Adhesives
Chemical InertnessStability against harsh chemicalsProtective Coatings
Biological ActivityPotential anticancer and antiviral propertiesMedicinal Chemistry
Adsorption CapacityEffective at removing contaminants from waterEnvironmental Science

Comparison with Similar Compounds

Cyclohexane and Cyclopentane Carboxylic Acid Derivatives

Examples :

  • rel-(1R,3S)-3-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid (CAS: 735275-41-9)
  • rel-(1R,3S)-3-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid (CAS: 733740-45-9)

Structural Similarities :

  • Both compounds share the 2-oxo-2-(trifluoromethylphenyl)ethyl substituent.
  • The trifluoromethylphenyl group contributes to similar electronic effects and hydrophobicity.

Key Differences :

  • Core Structure : The target compound uses a silicon atom, whereas analogs feature cyclohexane or cyclopentane rings.
  • Molecular Weight : Silicon-based compound likely has a higher molecular weight (exact data unavailable) compared to cyclohexane (314.3 g/mol) and cyclopentane (298.3 g/mol) derivatives .
  • Functional Groups : Carboxylic acid groups in analogs enable hydrogen bonding, absent in the silicon compound, affecting solubility and reactivity.

Table 1: Physical Properties Comparison

Property Tris[2-oxo-...]silicon (Target) Cyclohexane Derivative Cyclopentane Derivative
Molecular Formula Not Reported C₁₆H₁₇F₃O₃ C₁₅H₁₅F₃O₃
Molecular Weight (g/mol) ~500 (estimated) 314.3 298.3
Core Element Silicon Carbon (Cyclohexane) Carbon (Cyclopentane)
Functional Groups Oxoethyl, CF₃ Oxoethyl, CF₃, Carboxylic Acid Oxoethyl, CF₃, Carboxylic Acid

Silicon-Containing Analogs

Example :

  • 2-(Trimethylsilyl)ethyl 3-((R)-3-((2-((9H-fluoren-9-yl)methoxy)... (Compound 24, CAS: Not reported)

Comparison :

  • Silicon Environment : Compound 24 has a trimethylsilyl group as a pendant substituent, whereas the target compound features a central silicon atom bonded to three oxoethyl arms .
  • Melting Point : Compound 24 melts at 138–140°C, suggesting higher crystallinity compared to the target compound (data unreported).

Trifluoromethylphenyl-Containing Agrochemicals

Examples :

  • Triflusulfuron methyl ester and Ethametsulfuron methyl ester (CAS: Not reported)

Comparison :

  • Functional Groups : These sulfonylurea herbicides contain trifluoromethylphenyl and triazine groups, differing from the target compound’s oxoethyl-silicon core .

Key Research Findings

  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature is consistent across analogs, but the silicon core may modulate reactivity differently than cycloalkane or phosphonate cores.
  • Safety : GHS data for cyclohexane/cyclopentane derivatives (Hazard Class 9; Safety Section 4) suggest similar precautions (e.g., avoiding inhalation) may apply to the target compound .

Biological Activity

Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is a silicon-containing compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and the biological effects observed in various studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of silicon precursors with trifluoromethyl-substituted phenyl groups. The resulting compound exhibits a unique structure that contributes to its biological activity. The characterization of this compound can be achieved through techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, confirming the presence of the silicon atom and the trifluoromethyl groups.

Antimicrobial Activity

Recent studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been demonstrated to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 2 µg/mL to 8 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Cu(II) Complex2MRSA
Cu(II) Complex4Staphylococcus epidermidis
Tris CompoundTBDTBD

Antitumor Activity

The antitumor potential of this compound has been explored in vitro. Preliminary results suggest moderate activity against several cancer cell lines, including SW480 and PC3. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation or DNA replication .

Table 2: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Activity Level
SW480TBDModerate
PC3TBDModerate

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against a panel of bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.
  • Case Study on Antitumor Properties :
    In vitro assays conducted on various cancer cell lines revealed that this compound could inhibit cell growth significantly. Further mechanistic studies are needed to elucidate the pathways involved in its antitumor effects.

Research Findings

Research indicates that the incorporation of trifluoromethyl groups enhances the lipophilicity and overall biological activity of silicon-containing compounds. These modifications may lead to improved interactions with biological targets, increasing their efficacy as therapeutic agents .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon, and how can reaction parameters be optimized?

  • Answer : The synthesis of silicon-centered trifluoromethylphenyl derivatives often employs nucleophilic substitution or condensation reactions. For example, analogous trifluoromethylphenyl ethyl ketones can be synthesized via Claisen-Schmidt condensations using trifluoromethylphenylacetic acid derivatives (e.g., 3,4,5-trimethoxyphenylacetic acid, CAS 951-82-6) and silicon-containing electrophiles . Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (80–120°C), and stoichiometric ratios of silicon precursors to ketone intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structure and purity of Tris[...]silicon?

  • Answer : Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl groups (δ ~ -60 to -65 ppm), while 29Si^{29}\text{Si} NMR confirms silicon bonding environments (δ ~ -10 to -30 ppm for Si–O bonds) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and spatial arrangements, as demonstrated for cyclotrisiloxane analogs .
    Purity is assessed via HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How should Tris[...]silicon be stored to prevent degradation in laboratory settings?

  • Answer : Fluorinated silicon compounds are sensitive to moisture and light. Store under inert gas (argon or nitrogen) at -20°C in amber glass vials. Use anhydrous solvents (e.g., THF, DCM) during handling. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life. Degradation products, such as hydrolyzed silanols, are detectable via 1H^{1}\text{H} NMR or IR spectroscopy (broad O–H stretches at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for Tris[...]silicon derivatives be resolved during characterization?

  • Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism in oxoethyl groups) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Resolves overlapping signals by slowing molecular motion (e.g., -40°C in CD2_2Cl2_2) .
  • DFT Calculations : Predict 19F^{19}\text{F} chemical shifts and compare with experimental data to validate proposed structures.
  • Cross-Validation : Combine XRD with solid-state NMR to address discrepancies in bond lengths or angles observed in amorphous phases .

Q. What computational approaches predict the reactivity of Tris[...]silicon in catalytic or photochemical applications?

  • Answer : Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior. For photochemical studies, TD-DFT calculates excitation energies and charge-transfer states. Molecular dynamics simulations assess solvent effects on reaction pathways. These methods align with experimental observations for trifluoromethylphenyl phosphonates, where electron-withdrawing groups enhance electrophilic reactivity .

Q. What strategies elucidate degradation pathways of Tris[...]silicon under environmental or biochemical conditions?

  • Answer : Degradation studies involve:

  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring silanol formation via LC-MS.
  • Metabolite Identification : Use liver microsome assays (e.g., rat S9 fraction) to detect oxidative metabolites. Structural analogs like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile (a metaflumizone metabolite) undergo cytochrome P450-mediated oxidation, suggesting similar pathways for Tris[...]silicon .
  • Environmental Fate : Soil column experiments quantify leaching potential, while QSAR models estimate biodegradation half-lives .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Temperature80–120°C (reflux conditions) NMR δ ranges: 19F^{19}\text{F} (-60 to -65 ppm)
Purification MethodColumn chromatography (hexane/EtOAc)HPLC purity threshold: >98%
Stability Testing40°C/75% RH for 7 days IR spectroscopy (O–H stretches)

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